molecular formula C23H21F7N4O3 B562857 Aprepitant-13C2,d2 (Major) CAS No. 1217676-37-3

Aprepitant-13C2,d2 (Major)

Cat. No. B562857
CAS RN: 1217676-37-3
M. Wt: 538.432
InChI Key: ATALOFNDEOCMKK-IPWSJXMKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Aprepitant-13C2,d2 (Major) is an isotope of Aprepitant . It is deuterated at the 1 position and on the adjacent methyl . The molecular formula is C21(13C)2H19D2F7N4O3 and the molecular weight is 538.41 .


Synthesis Analysis

Aprepitant-13C2,d2 (Major) has been synthesized as an isotopically labeled form of neurokinin-1 receptor antagonist aprepitant . The synthesis involved deuterium labeling at the 1 position and on the adjacent methyl .


Molecular Structure Analysis

The molecular structure of Aprepitant-13C2,d2 (Major) involves deuterium atoms at the 1 position and on the adjacent methyl . The 1 position is the benzylic position of the bis(trifluoromethyl) phenyl .


Chemical Reactions Analysis

Aprepitant-13C2,d2 (Major) has been used in the formulation of a deep eutectic solvent (DES) consisting of choline chloride and levulinic acid in a 1:2 molar ratio . The DES formulation and the amorphous form of Aprepitant were both able to induce an apparent supersaturation followed by subsequent drug precipitation .


Physical And Chemical Properties Analysis

Aprepitant-13C2,d2 (Major) is a poorly water-soluble compound . It exists in an amorphous state in solid dispersions, which can markedly improve its dissolution and oral bioavailability .

Scientific Research Applications

Pharmacokinetics and Metabolism Studies

Aprepitant-13C2,d2 (Major) is a labeled analog of Aprepitant, which is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of drugs. The incorporation of carbon-13 and deuterium allows for the tracing of the drug without altering its pharmacological properties. This is crucial for developing dosage guidelines and ensuring drug safety .

Analytical Reference Standard

As a certified reference material, Aprepitant-13C2,d2 (Major) serves as a standard in analytical chemistry for ensuring the accuracy and reliability of analytical instruments and methodologies. This is particularly important in the quality control processes of pharmaceuticals, where precise measurements are critical .

Structural Elucidation

Researchers use Aprepitant-13C2,d2 (Major) in nuclear magnetic resonance (NMR) spectroscopy to elucidate the structure of molecules. The isotopic labeling provides distinct NMR signals that help in identifying the position of atoms within the molecule, aiding in the confirmation or discovery of molecular structures .

Isotope Dilution Mass Spectrometry

In isotope dilution mass spectrometry, Aprepitant-13C2,d2 (Major) is used as an internal standard to quantify the concentration of Aprepitant in biological samples. This technique improves the precision and accuracy of quantitative analyses, which is essential for therapeutic drug monitoring .

Drug Development and Testing

The labeled compound is used in the development and testing of new drugs. By comparing the behavior of Aprepitant-13C2,d2 (Major) with unlabeled Aprepitant, researchers can gain insights into the potential efficacy and safety of new drug candidates .

Neurology Research

Aprepitant-13C2,d2 (Major) is used in neurology research to study its effects on various neurological pathways. Since Aprepitant is known to cross the blood-brain barrier, its labeled form can be used to investigate its interactions with brain receptors and its potential applications in treating neurological disorders .

Mechanism of Action

Target of Action

Aprepitant-13C2,d2 (Major) is a selective high-affinity antagonist of human substance P/neurokinin 1 (NK1) receptors . These receptors are the primary targets of Aprepitant-13C2,d2 (Major). The substance P/neurokinin 1 (NK1) receptors play a crucial role in inducing nausea and vomiting, which are common side effects of chemotherapy .

Mode of Action

Aprepitant-13C2,d2 (Major) interacts with its targets, the substance P/neurokinin 1 (NK1) receptors, by inhibiting them . This inhibition prevents the binding of substance P, a neuropeptide that transmits impulses and messages from the brain, to the NK1 receptors . This interaction results in the prevention of acute and delayed nausea and vomiting associated with chemotherapy .

Biochemical Pathways

The primary biochemical pathway affected by Aprepitant-13C2,d2 (Major) is the substance P/neurokinin pathway. By inhibiting the NK1 receptors, Aprepitant-13C2,d2 (Major) disrupts the normal function of this pathway, preventing the transmission of nausea and vomiting signals from the brain . This results in the prevention of chemotherapy-induced nausea and vomiting.

Pharmacokinetics

The pharmacokinetics of Aprepitant-13C2,d2 (Major) involves its absorption, distribution, metabolism, and excretion (ADME). Aprepitant is metabolized primarily in the liver, mostly by the CYP3A4 enzyme, with some contributions by CYP2C19 & CYP1A2 . It has a bioavailability of 60-65% and a half-life of 9-13 hours . These properties impact the bioavailability of Aprepitant-13C2,d2 (Major), determining how much of the drug reaches the systemic circulation and how long it stays in the body.

Result of Action

The molecular and cellular effects of Aprepitant-13C2,d2 (Major)'s action result in the prevention of nausea and vomiting. By inhibiting the NK1 receptors, Aprepitant-13C2,d2 (Major) prevents the transmission of nausea and vomiting signals from the brain . This results in the prevention of acute and delayed nausea and vomiting associated with chemotherapy .

Action Environment

The action, efficacy, and stability of Aprepitant-13C2,d2 (Major) can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism, as Aprepitant is metabolized primarily by the CYP3A4 enzyme . Therefore, drugs that inhibit or induce this enzyme can affect the pharmacokinetics of Aprepitant-13C2,d2 (Major). Additionally, individual patient factors such as age, gender, genetic polymorphisms, and overall health status can also influence the drug’s action and efficacy.

Safety and Hazards

Aprepitant-13C2,d2 (Major) is classified as having acute toxicity, oral (Category 4), carcinogenicity (Category 2), and specific target organ toxicity, repeated exposure (Category 2) . It may cause damage to organs through prolonged or repeated exposure .

Future Directions

Aprepitant-13C2,d2 (Major) is a neurokinin-1 receptor antagonist approved for the prevention of chemotherapy-induced nausea and vomiting (CINV) . Future perspectives on potential uses of Aprepitant-13C2,d2 (Major) for indications other than CINV are being discussed .

properties

IUPAC Name

3-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]-1,2-dideuterioethoxy]-3-(4-fluorophenyl)morpholin-4-yl](113C)methyl]-(313C)1,4-dihydro-1,2,4-triazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21F7N4O3/c1-12(14-8-15(22(25,26)27)10-16(9-14)23(28,29)30)37-20-19(13-2-4-17(24)5-3-13)34(6-7-36-20)11-18-31-21(35)33-32-18/h2-5,8-10,12,19-20H,6-7,11H2,1H3,(H2,31,32,33,35)/t12-,19+,20-/m1/s1/i1D,11+1,12D,18+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATALOFNDEOCMKK-IPWSJXMKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NNC(=O)N3)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C[C@]([2H])(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@@H]2[C@@H](N(CCO2)[13CH2][13C]3=NNC(=O)N3)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21F7N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.